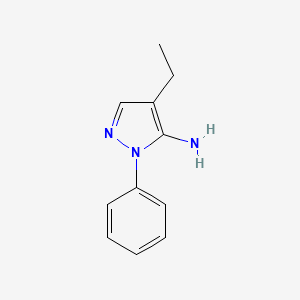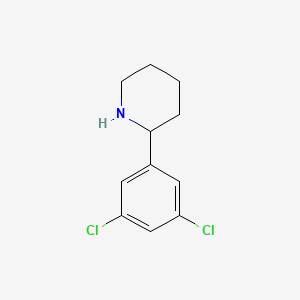![molecular formula C8H13N3O2 B13082722 {3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol: is a compound that combines an oxetane ring with a pyrazole moiety. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Tautomerism, a phenomenon exhibited by pyrazoles, can influence their reactivity and biological activities .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol involves several steps. One common approach is the condensation of an oxetane derivative with a 3-aminopyrazole. The reaction conditions may vary, but typically, acid-catalyzed or base-catalyzed conditions are employed.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: Under appropriate conditions, the compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the oxetane ring or the pyrazole moiety can yield different derivatives.
Substitution: Substituents on the pyrazole ring can be modified via substitution reactions.
- Acid-catalyzed or base-catalyzed reactions
- Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
- Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions and substituents present. Isolated derivatives may include pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyrimidines .
Applications De Recherche Scientifique
Chemistry::
Building Blocks: Used as building blocks for more complex heterocyclic compounds.
Drug Discovery: Investigated for potential drug candidates due to their diverse reactivity.
Biological Activity: Studied for its effects on various biological targets.
Fine Chemicals: May find applications in specialty chemicals and pharmaceuticals.
Mécanisme D'action
The exact mechanism by which 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While this compound’s uniqueness lies in its combination of an oxetane ring and a pyrazole moiety, other related compounds include:
- 3-aminopyrazole
- Oxetane derivatives
- Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrimidines
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
[3-[(3-aminopyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H13N3O2/c9-7-1-2-11(10-7)3-8(4-12)5-13-6-8/h1-2,12H,3-6H2,(H2,9,10) |
Clé InChI |
MTQBLXAZIWWLFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CN2C=CC(=N2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




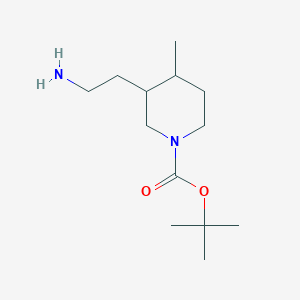
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

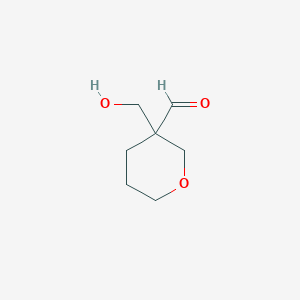
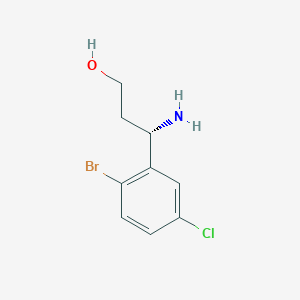
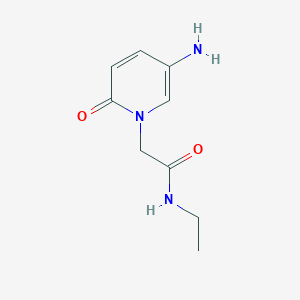

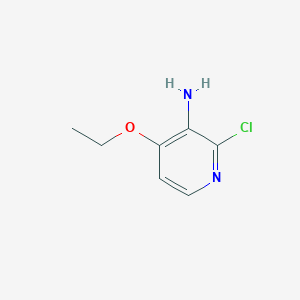
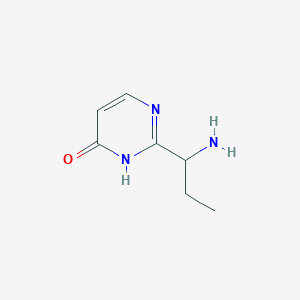
![2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13082691.png)
